Cas no 54359-57-8 (Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-)
54359-57-8 structure
Product Name:Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-
CAS-nummer:54359-57-8
MF:C13H10N4S
MW:254.310300350189
CID:354822
PubChem ID:13107857
Update Time:2025-04-19
Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-
- 2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline
- 2-[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]aniline
- 54359-57-8
- SCHEMBL1207035
- DTXSID90518407
- 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
-
- Inchi: 1S/C13H10N4S/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
- InChI-sleutel: DGURAWOUAMCQJH-UHFFFAOYSA-N
- LACHT: S1C(C2C=CN=CC=2)=NN=C1C1C=CC=CC=1N
Berekende eigenschappen
- Exacte massa: 254.0628
- Monoisotopische massa: 254.06261751g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 270
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 92.9Ų
Experimentele eigenschappen
- PSA: 64.69
Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]- Gerelateerde literatuur
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
54359-57-8 (Benzenamine, 2-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie